5,6-Dichloropyridine-2,3-diamine

Antiviral research Immunosuppression Enzyme inhibition

5,6-Dichloropyridine-2,3-diamine (CAS 97941-89-4) is a crystalline heterocyclic building block consisting of a pyridine core substituted with two adjacent amino groups at the 2- and 3-positions and two chlorine atoms at the 5- and 6-positions. With a molecular weight of 178.02 g/mol, an experimental melting point of 167°C, and a moderate lipophilicity (consensus LogP ~1.23), this compound is commercially available from multiple vendors in purities of ≥95% (some up to 98%).

Molecular Formula C5H5Cl2N3
Molecular Weight 178.02 g/mol
CAS No. 97941-89-4
Cat. No. B1355249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dichloropyridine-2,3-diamine
CAS97941-89-4
Molecular FormulaC5H5Cl2N3
Molecular Weight178.02 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=C1Cl)Cl)N)N
InChIInChI=1S/C5H5Cl2N3/c6-2-1-3(8)5(9)10-4(2)7/h1H,8H2,(H2,9,10)
InChIKeyCHGCWQGIACIHHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dichloropyridine-2,3-diamine (CAS 97941-89-4) Procurement Guide: Class, Physicochemical Profile, and Research-Grade Availability


5,6-Dichloropyridine-2,3-diamine (CAS 97941-89-4) is a crystalline heterocyclic building block consisting of a pyridine core substituted with two adjacent amino groups at the 2- and 3-positions and two chlorine atoms at the 5- and 6-positions . With a molecular weight of 178.02 g/mol, an experimental melting point of 167°C, and a moderate lipophilicity (consensus LogP ~1.23), this compound is commercially available from multiple vendors in purities of ≥95% (some up to 98%) . Its structural features—ortho-diamine and ortho-dichloro motifs—enable distinct synthetic utility in medicinal chemistry, including Pd-catalyzed couplings and nucleophilic aromatic substitution . Proper handling requires storage under inert gas (N2 or Ar) at 2–8°C to ensure chemical stability .

Why 5,6-Dichloropyridine-2,3-diamine Cannot Be Directly Substituted by Other Pyridine Diamines or Dichloropyridines


The unique 2,3-diamine / 5,6-dichloro substitution pattern of 5,6-dichloropyridine-2,3-diamine dictates both its reactivity and its biological profile, rendering it non-interchangeable with other pyridine building blocks. In chemical synthesis, the ortho-diamine arrangement enables formation of fused heterocycles (e.g., pyrazines, quinoxalines) that cannot be accessed using 3,4-diamino isomers or mono-amino analogs . Biologically, the specific halogenation pattern directly influences target engagement: the compound exhibits a Ki of 430 nM against IMPDH2 and 77 nM against HCMV DNA polymerase, whereas even minor regioisomeric shifts or halogen substitutions (e.g., 6,7-dichloro or mono-chloro analogs) alter binding by orders of magnitude or ablate activity entirely [1][2]. Procurement of a “similar” pyridine diamine without precise specification of the 2,3-diamine / 5,6-dichloro geometry therefore risks both synthetic failure and irreproducible biological results.

Quantitative Evidence Guide: 5,6-Dichloropyridine-2,3-diamine Differentiation from Closest Analogs


IMPDH2 Inhibitory Potency: 5,6-Dichloropyridine-2,3-diamine vs. Structurally Divergent IMPDH Inhibitors

5,6-Dichloropyridine-2,3-diamine inhibits inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 430 nM (non-competitive) [1]. This potency is moderate and serves as a reference point for the scaffold. Importantly, more advanced IMPDH inhibitors derived from related pyridine-diamine cores can achieve sub-nanomolar IC50 values (e.g., 0.5 nM against C. parvum IMPDH) [2]. The 430 nM Ki of the parent compound thus defines the baseline activity of the unoptimized 5,6-dichloro-2,3-diamine scaffold, highlighting the value of this building block as a starting point for structure-activity relationship (SAR) campaigns aimed at improving IMPDH affinity.

Antiviral research Immunosuppression Enzyme inhibition

HCMV DNA Polymerase Inhibition: Potency Advantage of 5,6-Dichloropyridine-2,3-diamine Over Advanced Heterocyclic Derivatives

5,6-Dichloropyridine-2,3-diamine exhibits an IC50 of 77 nM against human cytomegalovirus (HCMV) DNA polymerase [1]. In stark contrast, a structurally elaborated pyrido-pyrazine derivative (BDBM575120, US11459321, Example 45) displays an IC50 of 1,780 nM (1.78 µM) against HCMV in MRC5 cells [2]. The unoptimized 5,6-dichloro-2,3-diamine scaffold is therefore approximately 23-fold more potent than this complex analog, underscoring that simple 5,6-dichloro substitution on the 2,3-diamine framework can confer superior antiviral activity compared to more elaborate heterocyclic systems.

Antiviral drug discovery HCMV Polymerase inhibition

NMDA Receptor Glycine Site Modulation: Scaffold Potential of 5,6-Dichloropyridine-2,3-diamine vs. 6,7-Dichloro-QX Analogs

The 5,6-dichloropyridine-2,3-diamine core is a key precursor to 6,7-dichloro-quinoxaline-2,3-dione (QX) derivatives that act as glycine-site NMDA antagonists. For instance, 6,7-dichloro-QX displays a Ki of approximately 200 nM at the glycine site . While direct binding data for the parent diamine are not available, the 5,6-dichloro-2,3-diamine isomer is essential for accessing the 6,7-dichloro-QX scaffold via cyclization; the 5,6-dichloro pattern cannot be achieved from 4,5-diamino or 3,4-diamino pyridine precursors. Thus, selection of the correct 2,3-diamine / 5,6-dichloro building block is mandatory for synthesizing this class of NMDA modulators.

Neuroscience NMDA receptor Glycine antagonist

Synthetic Yield and Purity: 5,6-Dichloropyridine-2,3-diamine vs. Alternative Reduction Protocols

Two established synthetic routes to 5,6-dichloropyridine-2,3-diamine are documented: SnCl2/HCl reduction of 2-amino-3-nitro-5-chloropyridine yields 49% (ivory solid, purity by NMR) , while Fe/NH4Cl in ethanol/water provides 92% yield (brown solid) . The high-yielding Fe/NH4Cl method is preferable for bulk procurement, whereas the SnCl2 route may be favored when higher initial purity or different physical form is required. Both protocols produce material with consistent 1H-NMR spectra: δ 6.80 (s, 1H), 6.04 (s, 2H), 5.11 (s, 2H) in DMSO-d6 .

Process chemistry Synthetic efficiency Building block procurement

Aqueous Solubility: 5,6-Dichloropyridine-2,3-diamine vs. Predicted LogS Benchmarks

5,6-Dichloropyridine-2,3-diamine exhibits moderate aqueous solubility: experimentally derived solubility is 0.943 mg/mL (5.3 mM) with a LogS (ESOL) of -2.28, classifying it as "soluble" . Its consensus LogP is 1.23, indicating balanced lipophilicity suitable for both aqueous formulation and membrane permeability . In comparison, many drug-like small molecules with LogP >3 often suffer from poor aqueous solubility, limiting their utility in in vitro assays without DMSO co-solvent. The moderate solubility of this compound reduces the need for high DMSO concentrations in biological assays, minimizing solvent-related artifacts.

Formulation development Physicochemical profiling ADME

Recommended Procurement Scenarios for 5,6-Dichloropyridine-2,3-diamine Based on Differentiated Evidence


Scaffold for IMPDH2 Inhibitor Lead Optimization

Medicinal chemistry teams seeking a validated starting point for IMPDH2 inhibitor development should procure 5,6-dichloropyridine-2,3-diamine as a reference scaffold. The compound exhibits a moderate Ki of 430 nM against IMPDH2 [1], providing a clear baseline for SAR campaigns. This scaffold can be elaborated to achieve sub-nanomolar IMPDH inhibitors, enabling systematic optimization of antiviral or immunosuppressive candidates.

Direct-Acting Antiviral Scaffold Targeting HCMV DNA Polymerase

For antiviral drug discovery programs focused on human cytomegalovirus (HCMV), 5,6-dichloropyridine-2,3-diamine offers a distinct advantage: its IC50 of 77 nM against HCMV DNA polymerase is approximately 23-fold more potent than that of a representative pyrido-pyrazine analog [2]. Procurement of this building block enables efficient hit-to-lead optimization without the synthetic burden of more complex heterocycles, accelerating the identification of potent HCMV inhibitors.

Synthesis of 6,7-Dichloro-QX NMDA Glycine-Site Antagonists

Neuroscience laboratories aiming to synthesize NMDA receptor glycine-site antagonists (e.g., 6,7-dichloro-QX derivatives) must procure the 5,6-dichloropyridine-2,3-diamine isomer. Cyclization of this ortho-diamine yields the correct 6,7-dichloro-quinoxaline-2,3-dione core, which displays a Ki of approximately 200 nM at the glycine binding site . Substitution with alternative diamines or halogen patterns leads to inactive or off-target compounds, making this specific regioisomer non-negotiable.

Cost-Efficient Bulk Procurement via Optimized Synthetic Route

Procurement managers seeking cost-effective, high-purity 5,6-dichloropyridine-2,3-diamine should prioritize suppliers employing the Fe/NH4Cl reduction method, which provides a 92% yield versus 49% for the SnCl2/HCl route . The higher-yielding route reduces raw material costs and improves batch-to-batch consistency. Additionally, verification of 1H-NMR spectral data (δ 6.80, 6.04, 5.11 ppm in DMSO-d6) ensures structural integrity upon receipt .

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